molecular formula C8H13ClN2O B1357977 (2-Methoxy-5-methylphenyl)hydrazine hydrochloride CAS No. 65208-14-2

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride

Cat. No.: B1357977
CAS No.: 65208-14-2
M. Wt: 188.65 g/mol
InChI Key: LNNNLIDIPZDTKB-UHFFFAOYSA-N
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Description

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride typically involves the reaction of (2-Methoxy-5-methylphenyl)hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows: [ \text{(2-Methoxy-5-methylphenyl)hydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazones or other reduced products.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzene derivatives, while reduction can produce hydrazones.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be utilized in catalytic processes. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

  • (2-Methoxyphenyl)hydrazine hydrochloride
  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (2-Methylphenyl)hydrazine hydrochloride

Comparison: (2-Methoxy-5-methylphenyl)hydrazine hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature imparts distinct reactivity and properties compared to its analogs. For instance, the methoxy group can influence the electron density on the phenyl ring, affecting the compound’s reactivity in substitution reactions. Similarly, the methyl group can provide steric hindrance, influencing the compound’s behavior in various chemical processes.

Properties

IUPAC Name

(2-methoxy-5-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNNLIDIPZDTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611021
Record name (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65208-14-2
Record name Hydrazine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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